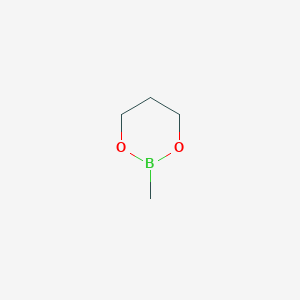

2-Methyl-1,3,2-dioxaborinane

描述

Nomenclature and Classification within Organoboron Chemistry

The precise naming and classification of a chemical compound are fundamental to understanding its structure and reactivity.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-methyl-1,3,2-dioxaborinane . chembk.com This name explicitly defines its structure: a six-membered ring containing a boron atom, indicated by "-bor-", two oxygen atoms at positions 1 and 3, denoted by "1,3,2-dioxa-", and a methyl group attached to the boron atom at position 2. chembk.comguidechem.com The "-inane" suffix signifies a saturated six-membered ring.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 51901-48-5 |

| Molecular Formula | C₄H₉BO₂ |

| Molecular Weight | 99.93 g/mol |

| InChI | InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3 |

| Canonical SMILES | B1(OCCCO1)C |

Data sourced from Guidechem. guidechem.com

This compound is classified as a heterocyclic compound because its ring structure contains atoms of more than one element (carbon, oxygen, and boron). ontosight.ai More specifically, it falls into the category of cyclic boronate esters. researchgate.net These are esters of boronic acids (in this case, methylboronic acid) with a diol (1,3-propanediol).

Within the broader class of cyclic boronate esters, 1,3,2-dioxaborinanes are six-membered rings. ontosight.ai This distinguishes them from their five-membered counterparts, the 1,3,2-dioxaborolanes, which are derived from 1,2-diols. Research has shown that six-membered dioxaborinanes are often thermodynamically more stable than the five-membered dioxaborolanes. rsc.org

Historical Context of its Discovery and Early Research

While the broader field of organoboron chemistry dates back to the 19th century, significant interest in cyclic boronic esters like the dioxaborinanes grew much later. The foundations for the modern era of organoboron chemistry were largely established by the work of Herbert Charles Brown in the 1950s.

Specific early research concerning 1,3,2-dioxaborinanes can be traced to the latter half of the 20th century. In the 1960s, Woods and coworkers reported on the high stability of related substituted 1,3,2-dioxaborinanes and their potential for hydroboration reactions. rsc.org By the 1980s, researchers like V. V. Kuznetsov were investigating the chemical reactions of 1,3,2-dioxaborinanes, such as their interaction with aldehydes to form 1,3-dioxanes. researchgate.net These early studies focused on understanding the fundamental reactivity and conformational behavior of the dioxaborinane ring system. researchgate.net

Significance and Research Trajectory of this compound

The importance of this compound and related compounds stems from their stability and versatile reactivity, which makes them valuable in synthetic chemistry and a subject of theoretical inquiry.

Initial interest in 1,3,2-dioxaborinanes was centered on their fundamental synthesis and reactivity. researchgate.net A key milestone in organoboron chemistry that significantly elevated the importance of boronate esters was the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. ontosight.ai This reaction, which forms carbon-carbon bonds, is a cornerstone of modern organic synthesis, and stable, easy-to-handle boronate esters are crucial reagents. rsc.org

Research has since evolved to include more detailed investigations into the compound's structural and electronic properties. Quantum-chemical methods and computer modeling have been employed to study the conformational equilibrium and potential energy surface of this compound. acs.org Studies have also explored the relative stability of complexes formed between this compound and various carbonyl compounds, providing insight into the initial stages of its reactions. researchgate.net

Table 2: Comparison of Common Cyclic Boronic Esters

| Boronic Ester Type | Ring Size | Diol Precursor | General Stability |

|---|---|---|---|

| Dioxaborolane | 5-membered | 1,2-Diol (e.g., Ethylene Glycol) | Less stable than 6-membered rings |

| Pinacol (B44631) Boronate Ester | 5-membered | Pinacol | Very stable, popular in synthesis |

| Dioxaborinane | 6-membered | 1,3-Diol (e.g., 1,3-Propanediol) | Thermodynamically stable |

| Neopentyl Glycol Ester | 6-membered | Neopentyl Glycol | High stability due to steric hindrance |

Information synthesized from multiple sources. rsc.org

This compound and its derivatives contribute to the advancement of organoboron chemistry by serving as stable, yet reactive, building blocks. cymitquimica.com The interest in these six-membered cyclic boronic esters is linked to their importance in fine organic synthesis, including stereoselective syntheses. researchgate.net They represent an important class of reagents alongside the more ubiquitously used pinacol boronic esters, sometimes offering advantages in reactivity or cost. rsc.org

Furthermore, detailed theoretical studies on the conformation and reactivity of simpler models like this compound provide fundamental insights that can be applied to more complex systems. researchgate.netacs.orgresearchgate.net This foundational knowledge helps chemists predict and control the outcomes of reactions involving more elaborate boronate esters, thereby expanding the synthetic toolkit available for creating complex molecules for pharmaceuticals and materials science. ontosight.aicymitquimica.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₄H₉BO₂ | 51901-48-5 |

| Methylboronic acid | CH₅BO₂ | 13061-96-6 |

| 1,3-Propanediol (B51772) | C₃H₈O₂ | 504-63-2 |

| 1,3-Dioxane | C₄H₈O₂ | 505-22-6 |

| Pinacol | C₆H₁₄O₂ | 76-09-5 |

| Neopentyl Glycol | C₅H₁₂O₂ | 126-30-7 |

| 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) | C₇H₁₅BO₂ | 2665-13-6 (related structure) |

属性

IUPAC Name |

2-methyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWFBVPBAQTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455645 | |

| Record name | 2-methyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51901-48-5 | |

| Record name | 2-methyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Methyl 1,3,2 Dioxaborinane

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing 2-Methyl-1,3,2-dioxaborinane and its derivatives involve the formation of a boronic ester from a 1,3-diol. This can be achieved through direct condensation with boron acids, transesterification of existing boronic esters, or by introducing the methyl group via a Grignard reagent.

Condensation Reactions of 1,3-Diols with Boron Reagents

The most direct approach to the dioxaborinane ring system is the condensation of a 1,3-diol, such as propane-1,3-diol, with a suitable boron-containing reagent. This reaction is an equilibrium process that requires the removal of a small molecule byproduct, typically water, to drive the reaction to completion.

Boric acid is a common and readily available starting material for the synthesis of boronic esters. The reaction involves heating the 1,3-diol with boric acid, often in a solvent that allows for the azeotropic removal of water. itu.edu.tr For instance, the synthesis of related boron esters has been achieved by refluxing a diol with an excess of boric acid in a solvent like acetonitrile. rsc.org The general principle involves the formation of two ester linkages between the boron atom and the hydroxyl groups of the diol, resulting in the cyclic structure and the elimination of water molecules.

One-pot, three-step processes have been developed where N-(2-hydroxyethyl) amides are heated with boric acid (0.33 equivalents) to generate the corresponding boron esters. itu.edu.tr This demonstrates the utility of boric acid in forming the core ester structure under thermal conditions.

Table 1: General Conditions for Condensation with Boric Acid

| Reactant 1 | Reactant 2 | Key Condition | Byproduct |

|---|---|---|---|

| 1,3-Diol | Boric Acid (H₃BO₃) | Heating/Reflux | Water (H₂O) |

To achieve high yields in condensation reactions, the removal of water is critical. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene (B28343). itu.edu.tr This method continuously removes water from the reaction mixture, shifting the equilibrium towards the formation of the dioxaborinane product. itu.edu.tr Alternatively, chemical dehydrating agents such as anhydrous magnesium sulfate (B86663) can be employed to sequester water as it is formed. orgsyn.org

The reaction environment's acidity can also influence the outcome. Boric acid released during the reaction can potentially promote side reactions, such as the polymerization of the oxazoline (B21484) ring in related syntheses. itu.edu.tr To mitigate this, an acid scavenger like solid calcium oxide (CaO) can be added. The use of such scavengers has been shown to be essential for avoiding side reactions and achieving higher yields of the desired cyclic boronic ester. itu.edu.tr

Transesterification of Dimethyl Ethyleneboronate with 2-Methyl-2,4-pentanediol

Transesterification offers an alternative route to dioxaborinanes. This method involves reacting a simple, often volatile, boronic ester with a less volatile diol. The equilibrium is driven forward by the removal of the more volatile alcohol byproduct. A moderate yield (64%) of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been achieved through the transesterification of dimethyl ethyleneboronate with 2-methyl-2,4-pentanediol. acs.org

However, the utility of this route can be limited by the stability of the starting boronic ester. For example, the instability of dimethyl ethyleneboronate and the challenges in its purification can make this pathway less attractive. acs.org

Table 2: Example of Transesterification for a Dioxaborinane Derivative

| Boronic Ester | Diol | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl ethyleneboronate | 2-Methyl-2,4-pentanediol | 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane | 64% | acs.org |

Grignard Synthesis Approaches

Grignard reagents provide a powerful method for forming carbon-boron bonds, allowing for the introduction of specific alkyl or aryl groups onto the boron atom. mnstate.edu This approach is particularly useful for synthesizing specific 2-substituted dioxaborinanes.

The Grignard synthesis is a preferred method for producing certain substituted dioxaborinanes. For example, 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane is effectively synthesized using vinylmagnesium chloride in tetrahydrofuran (B95107) (THF) with 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as the boron-containing substrate. acs.org The reaction proceeds via a magnesium complex which is then pyrolyzed to yield the final product. acs.org The yield of this reaction can be sensitive to the age of the Grignard reagent, with freshly prepared solutions giving significantly better results. acs.org

Applying this principle to the target molecule, this compound, would involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) with a suitable precursor like 2-alkoxy-1,3,2-dioxaborinane. The Grignard reagent acts as a strong nucleophile, displacing the alkoxy group on the boron atom to form the desired B-C bond. mnstate.edu

Table 3: Grignard Synthesis of a Dioxaborinane Derivative

| Grignard Reagent | Boron Substrate | Solvent | Product |

|---|---|---|---|

| Vinylmagnesium Chloride | 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | THF | 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane |

Preparation from Tetrahydroxydiboron (B82485) and Trialkyl Orthoformates

A particularly efficient and convenient method for preparing diboron (B99234) diolates, the class of compounds to which this compound belongs, involves the reaction of tetrahydroxydiboron (B₂(OH)₄) with trialkyl orthoformates. msu.edunih.gov This approach stands as a significant improvement over older methods that required tedious purification steps or harsh reaction conditions. nih.govnih.gov The reaction is notably rapid, often reaching completion within minutes at room temperature. msu.edunih.gov

A general procedure involves stirring tetrahydroxydiboron with a trialkyl orthoformate, such as trimethyl orthoformate (CH(OMe)₃), in the presence of an acid catalyst. msu.edu Once the solid tetrahydroxydiboron is consumed and a homogeneous solution is formed, the appropriate diol is added to furnish the desired diboron diolate. msu.edunih.gov The primary advantage of this method is that the isolation of the final product often only requires the removal of volatile byproducts under vacuum, yielding the product in high purity. msu.edunih.gov

The synthesis is predicated on an acid-catalyzed reaction. msu.edunih.gov Acetyl chloride (AcCl) is commonly used as the catalyst. msu.edu The mechanism is initiated by the catalyst facilitating the reaction between tetrahydroxydiboron and the trialkyl orthoformate. msu.edunih.gov This initial step consumes the solid B₂(OH)₄, resulting in a clear, homogeneous solution containing an intermediate tetraalkoxydiboron, such as tetramethoxydiboron (B₂(OMe)₄), along with byproducts like methanol (B129727) and methyl formate. msu.edu The visual cue of the solution becoming homogeneous serves as an indicator of the reaction's completion. msu.edunih.gov

Following the formation of the intermediate tetraalkoxydiboron from the reaction with the orthoformate, a diol is introduced to the mixture. msu.edunih.gov This leads to a transesterification reaction where the alkoxy groups on the boron atoms are displaced by the diol, forming the stable cyclic diboron diolate. msu.edu For the synthesis of derivatives of this compound, substituted 1,3-diols are used. For example, reacting the intermediate with 1,3-butanediol (B41344) yields 4,4'-Dimethyl-2,2'-bi(1,3,2-dioxaborinane). acs.org This methodology has been successfully applied to a wide range of aliphatic 1,2- and 1,3-diols, as well as aromatic diols like catechol, demonstrating its versatility. msu.edu

Table 1: Examples of Diboron Diolates Synthesized from Tetrahydroxydiboron Data sourced from Fornwald et al. msu.eduacs.org

| Diol Reactant | Product | Yield |

| 1,3-Butanediol | 4,4'-Dimethyl-2,2'-bi(1,3,2-dioxaborinane) | 81% |

| Neopentyl glycol | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | 85% |

| Hexylene glycol | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi(1,3,2-dioxaborinane) | 97% |

| Ethylene glycol | 2,2'-Bi(1,3,2-dioxaborolane) | 91% |

Advanced Synthetic Strategies and Innovations

The synthesis of diboron diolates from tetrahydroxydiboron and trialkyl orthoformates is considered a green chemistry approach. msu.edunih.gov Its environmentally benign characteristics include high reaction speed at ambient temperature, the avoidance of harsh reagents, and a simple workup procedure that minimizes solvent waste. msu.edunih.gov The high yields typically achieved also contribute to a high atom economy. msu.edu Further green innovations in related organometallic chemistry involve the substitution of traditional solvents like tetrahydrofuran (THF) with bio-derived alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibe.chresearchgate.net Such solvents are derived from biomass and can reduce reliance on fossil fuels. unibe.ch

The primary synthesis route discussed is inherently catalytic, relying on an acid catalyst to proceed efficiently. msu.edunih.gov Beyond this, other catalytic strategies are being explored for the synthesis of related heterocyclic compounds. One innovative approach is photocatalysis. For instance, the synthesis of cyclic acetals has been achieved using an iron(III) chloride hexahydrate and sodium nitrite (B80452) system under UV irradiation. chemicalbook.com This method involves charging a reactor with the catalyst system and reagents, followed by photoactivation with a mercury lamp to drive the reaction. chemicalbook.com Such light-driven catalytic processes represent a frontier in developing novel synthetic pathways that can offer alternative reaction mechanisms and selectivities.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The creation of chiral boron-containing molecules is of significant interest for asymmetric synthesis. chemrxiv.orgresearchgate.net The stereoselective and enantioselective synthesis of chiral derivatives of this compound can be approached through several strategies.

One primary method involves the use of chiral diols during the synthesis. By reacting the intermediate tetraalkoxydiboron with an enantiomerically pure diol, the chirality is incorporated into the resulting dioxaborinane ring. This strategy is foundational in asymmetric synthesis, where the chiral backbone of the diol directs subsequent reactions.

Another advanced strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Chiral 1,3,2-oxazaborolidines, known as CBS catalysts, are well-established for the enantioselective reduction of ketones and have been adapted for photochemical reactions. nih.gov These catalysts are typically prepared by condensing a chiral 1,2-aminoalcohol with a boronic acid or borane (B79455). nih.gov This principle can be extended to the synthesis of other chiral boron heterocycles. For example, an enantioselective cyclizative aminoboration of hydroxylamine (B1172632) esters has been achieved using a copper catalyst paired with a chiral phosphine (B1218219) ligand, (S,S)-Ph-BPE, to produce chiral 2,3-disubstituted piperidines. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of functionalized chiral dioxaborinane derivatives.

The development of these methods is crucial as chiral N-heterocycles and other complex molecules derived from boronic esters are prevalent structural motifs in medicinal chemistry and drug discovery. nih.gov

Table 2: Research Findings on Enantioselective Synthesis using Boron Compounds

| Method | Catalyst/Reagent | Product Type | Key Finding |

| Enantioselective Hydrogenation | Iridium-based catalyst | Chiral δ-aminoboronic esters | First enantioselective hydrogenation of a boron-containing heteroarene. chemrxiv.orgresearchgate.net |

| Catalytic Allylboration | Chiral BINOL derivatives | Enantioenriched 3-allyl-3-hydroxy-2-oxindoles | Efficient one-step access to complex chiral alcohols. researchgate.net |

| Aza-Darzens Reaction | Chiral tert-butanesulfinimines | Highly substituted chiral aziridines | Provides rapid access to chiral N-H aziridines. acs.org |

| Cyclizative Aminoboration | [CuOTf]₂·PhH with (S,S)-Ph-BPE ligand | Chiral 2,3-disubstituted piperidines | Asymmetric synthesis of pharmaceutically important N-heterocycles. nih.gov |

Asymmetric Allylation with Boron-Based Reagents

Asymmetric allylation is a powerful method for the enantioselective formation of carbon-carbon bonds. While direct literature on the use of this compound in such reactions is specific, the principles of asymmetric synthesis with related boron compounds are well-established. Boron-based reagents are crucial in reactions like the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA). nih.gov This process is frequently employed for the asymmetric alkylation of cyclic enolates to create tetrasubstituted carbon centers in an enantiomerically enriched form. nih.gov The mechanism involves the formation of a palladium-carboxylate ion pair, followed by a decarboxylation step assisted by the palladium catalyst, which facilitates an E/Z enolate equilibrium to afford the enantioenriched product. nih.gov

Chiral Auxiliaries and Ligand Design in Synthesis

To control the stereochemical outcome of a synthesis, a chiral auxiliary—a stereogenic group temporarily incorporated into the organic compound—is often used. wikipedia.org This strategy allows the chirality of the auxiliary to influence the stereoselectivity of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary can typically be recovered. wikipedia.org

Commonly used chiral auxiliaries include:

Oxazolidinones : Popularized by David A. Evans, these are used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org The substituents at the 4 and 5 positions of the oxazolidinone ring direct the reaction to the alpha position of the substrate's carbonyl group.

Pseudoephedrine : Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries. wikipedia.org

Camphorsultam : Also known as Oppolzer's sultam, this is a classic chiral auxiliary. wikipedia.org

SAMP/RAMP : (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are widely used in organic synthesis.

The selection of an appropriate chiral auxiliary is crucial as it enables the synthesis of a large number of enantiomerically pure compounds efficiently, making it a preferred method in the early stages of drug development. wikipedia.orgtcichemicals.com In addition to auxiliaries, the design of chiral ligands, such as the diamine sparteine, is another approach to inducing asymmetry in reactions like the alkylation of azaenolates. ucc.ie

Synthesis of Specific Chiral Isomers (e.g., 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane)

The synthesis of specific substituted dioxaborinanes, such as 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane, has been explored through various routes. This particular compound has been identified as a superior reagent compared to the vinylboronate pinacol (B44631) ester due to its enhanced stability and reactivity. lookchem.com

Key synthesis methods include:

Grignard Synthesis : This is the preferred method, involving the reaction of vinylmagnesium chloride with 2-n-butoxy-4,4,6-trimethyl-l,3,2-dioxaborinane. acs.org The resulting complex is then pyrolyzed to yield the final product. acs.org However, the yield is sensitive to the age of the Grignard reagent, decreasing significantly over time. acs.org

Transesterification : The reaction of dimethyl ethyleneboronate with 2-methyl-2,4-pentanediol provides a moderate yield of the target compound. acs.org

Reaction with Dispersed Sodium : A low yield (9%) is obtained when reacting dispersed sodium and vinyl chloride with either tris(2-methyl-2,4-pentanediol)biborate or 2-n-butoxy-4,4,6-trimethyl-l,3,2-dioxaborinane. acs.org

Unlike other simple esters of ethyleneboronic acid, 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane is stable in air and can form a soluble homopolymer. acs.org

| Synthesis Method | Reactants | Reported Yield | Reference |

|---|---|---|---|

| Grignard Synthesis | Vinylmagnesium chloride and 2-n-butoxy-4,4,6-trimethyl-l,3,2-dioxaborinane | Up to 79% (decreases with reagent age) | acs.org |

| Transesterification | Dimethyl ethyleneboronate and 2-methyl-2,4-pentanediol | 64% | acs.org |

| Dispersed Sodium Reaction | Dispersed sodium, vinyl chloride, and a dioxaborinane precursor | 9% | acs.org |

Synthetic Modifications and Functionalization of the Dioxaborinane Ring

The versatility of the 1,3,2-dioxaborinane scaffold allows for extensive synthetic modifications. Functionalization can be achieved by introducing various substituents onto the ring or by incorporating the ring into larger, more complex structures.

The dioxaborinane ring can be substituted at multiple positions to alter its chemical and physical properties. A common modification is the introduction of methyl groups at the 4, 4, and 6 positions, creating the 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) structure. acs.org This substitution pattern is found in stable and useful reagents like 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. lookchem.comacs.org

Numbering of the ring positions follows standard chemical nomenclature, where the heteroatoms are given the lowest possible numbers. libretexts.org The introduction of different functional groups at the 2-position is also a common strategy, leading to a wide array of derivatives such as 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. chemspider.com

The dioxaborinane ring can serve as a building block for larger molecular architectures, including multicyclic and polymeric structures. For instance, 2-vinyl-4,4,6-trimethyl-l,3,2-dioxaborinane can undergo polymerization to form a soluble homopolymer and can also be used to create copolymers with monomers like styrene, methyl methacrylate, and acrylonitrile. acs.org

Dimeric and more complex structures have also been synthesized. Examples include 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) and 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane), which link two dioxaborinane rings together through an oxygen or an oxy-alkoxy bridge, respectively. epa.govnih.govchemsrc.com The synthesis of multicyclic polymers with hyperbranched structures can be achieved through strategies like click polymerization of AB2-type cyclic macromonomers, a concept that could be applied to dioxaborinane-containing monomers. rsc.org These complex polymeric structures, such as star polymers and microgels, offer versatile possibilities for engineering material properties. mdpi.com

Yield Optimization and Purity Considerations in Synthesis

Achieving high yields and purity is a central challenge in the synthesis of dioxaborinane derivatives. The choice of synthetic route and reaction conditions significantly impacts the outcome.

For the synthesis of 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane, the Grignard method is preferred for its higher yield, but this yield is critically dependent on the freshness of the vinylmagnesium chloride solution. acs.org The yield can drop from 79% to 23% as the solution ages from 4 to 120 days. acs.org

Purity is another major consideration. The vinylboronate pinacol ester, an analogue of the dioxaborinane derivative, readily forms an azeotrope with solvents like diethyl ether and tetrahydrofuran, necessitating careful fractional distillation to achieve purity. lookchem.com This purification process can lead to a yield reduction of up to 30%. lookchem.com Furthermore, the pure pinacol ester is prone to polymerization upon storage, transforming into a thixotropic, insoluble material even when refrigerated. lookchem.com The corresponding 4,4,6-trimethyl-1,3,2-dioxaborinane derivative is noted for its superior stability, making it easier to prepare and store. lookchem.com Detailed synthetic procedures, such as those outlined for other boronic esters, emphasize the importance of controlled conditions, including inert atmospheres and specific temperatures, to maximize yield and ensure the purity of the final product. orgsyn.org

| Compound | Synthesis Challenge | Mitigation/Consideration | Reference |

|---|---|---|---|

| 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane | Yield decrease with aged Grignard reagent. | Use of freshly prepared vinylmagnesium chloride solution. | acs.org |

| Vinylboronate pinacol ester (analogue) | Azeotrope formation with solvents, leading to difficult purification and yield loss. | Careful fractional distillation is required. | lookchem.com |

| Vinylboronate pinacol ester (analogue) | Instability and polymerization upon storage. | Use of the more stable 4,4,6-trimethyl-1,3,2-dioxaborinane analogue is recommended. | lookchem.com |

Factors Influencing Reaction Yields

The yield of this compound is influenced by a combination of reaction parameters, including temperature, reactant concentration, the presence and type of catalyst, and the solvent system employed. While specific studies optimizing the yield for this particular compound are not extensively detailed in the public domain, the principles governing the synthesis of related boronic esters and cyclic acetals provide a strong framework for understanding these factors.

Reactant Stoichiometry and Concentration: The molar ratio of the reactants, methylboronic acid and 1,3-propanediol (B51772), is a crucial determinant of the reaction yield. Often, using a slight excess of one reactant can drive the equilibrium towards the product side. However, a large excess should be avoided as it can complicate the purification process. In the synthesis of related aromatic azaborines, it was found that increasing the equivalents of the boronic acid did not improve the yield, whereas the amount of base used was critical. chemicalbook.com Furthermore, higher substrate concentrations can sometimes lead to enzyme inhibition in biocatalytic steps or increase the likelihood of side reactions in chemical synthesis. rsc.org

Catalysts: Acid catalysts are often employed to accelerate the formation of the dioxaborinane ring by protonating the diol, making it a better leaving group. In a similar synthesis of 2-alkyl-1,3-dihydro-2,1-benzisoxazoles, base-mediated cyclization was a key step. nih.gov For the synthesis of related cyclic acetals, catalysts such as iron(III) chloride hexahydrate have been utilized. chemicalbook.com The choice and concentration of the catalyst must be carefully selected to maximize the reaction rate while minimizing potential side reactions or product degradation.

Solvent and Removal of Byproducts: The choice of solvent can significantly impact reaction rates and yields. researchgate.net For the formation of cyclic boronic esters, a key consideration is the removal of water, which is a byproduct of the condensation reaction. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield. Solvents that form an azeotrope with water, such as toluene or benzene, are often used in conjunction with a Dean-Stark apparatus to continuously remove water from the reaction mixture, thereby driving the reaction to completion.

The following table summarizes the general influence of these parameters on the synthesis of cyclic boronic esters.

| Factor | General Influence on Yield | Considerations for Optimization |

| Temperature | Increases reaction rate up to an optimum point. | Avoid temperatures that cause degradation or side reactions. |

| Reactant Ratio | Using a slight excess of one reactant can drive equilibrium. | A large excess can complicate purification. |

| Concentration | Higher concentration can increase reaction rate. | High concentrations may lead to side reactions or inhibition. |

| Catalyst | Accelerates the attainment of equilibrium. | Choice and amount are critical to avoid byproducts. |

| Solvent | Affects solubility and reaction rate. | Azeotropic removal of water is crucial for driving the reaction forward. |

Purification Techniques for Isolating this compound and its Derivatives

The isolation and purification of this compound and its derivatives require techniques that can effectively separate the target compound from unreacted starting materials, catalysts, and byproducts while accounting for the compound's stability. Common methods include distillation, chromatography, and recrystallization.

Distillation: Distillation is a primary method for purifying liquid boronic esters, especially when the impurities have significantly different boiling points from the product. For instance, the related compound 2-phenyl-1,3,2-dioxaborinane (B1583947) has a reported boiling point of 106 °C at 2 mm Hg, suggesting that vacuum distillation is a viable purification method for such derivatives. chemdad.com This technique is effective for removing non-volatile impurities. In the synthesis of similar cyclic compounds like 2-methyl-1,3-dioxolane (B1212220), fractional distillation is employed after initial extraction and drying steps to isolate the pure product. chemicalbook.com

Chromatography: Chromatographic methods are widely used for the purification of boronic esters, though challenges can arise due to their sensitivity.

Flash Column Chromatography: This is a common technique, but boronic esters can sometimes degrade or be difficult to elute from standard silica (B1680970) gel. scholaris.ca To mitigate this, alternative stationary phases like neutral alumina (B75360) can be used. In some cases, silica gel impregnated with boric acid has been shown to be effective for the purification of pinacol boronic esters by reducing their over-adsorption. scholaris.ca

Gas Chromatography (GC): GC is a powerful analytical technique to assess the purity of volatile compounds like 2-methyl-1,3-dioxolane and can also be used for preparative purification on a smaller scale. researchgate.net The order of elution in GC is typically based on the boiling points of the components, with lower-boiling compounds eluting first. chegg.comchegg.com

Recrystallization: For derivatives of this compound that are solid at room temperature, recrystallization is an effective purification technique. rochester.edu The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for recrystallization include hexane/acetone, hexane/ethyl acetate, and methanol/water mixtures. rochester.edureddit.com

The table below outlines the applicability of these purification techniques for boronic esters.

| Purification Technique | Principle of Separation | Applicability & Considerations |

| Vacuum Distillation | Difference in boiling points. | Suitable for liquid, thermally stable compounds. Effective for removing non-volatile impurities. |

| Column Chromatography | Differential adsorption on a stationary phase. | Useful for a wide range of derivatives. Instability on silica gel is a potential issue; modified silica or alumina may be required. |

| Recrystallization | Difference in solubility at varying temperatures. | Applicable only to solid derivatives. Solvent selection is crucial for obtaining high purity and yield. |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1,3,2 Dioxaborinane

Fundamental Reaction Pathways

The reactivity of 2-Methyl-1,3,2-dioxaborinane is centered around the trivalent boron atom, which possesses a vacant p-orbital, making it a potent electrophile and Lewis acid.

Nucleophilic Attack on the Boron Center

The primary mode of reaction for this compound involves the nucleophilic attack on its electron-deficient boron center. The boron atom in the dioxaborinane ring is sp² hybridized and lacks a full octet of electrons, rendering it highly susceptible to attack by nucleophiles (Lewis bases). This interaction leads to the formation of a tetracoordinate boron species.

A classic example of this pathway is the hydroboration-oxidation reaction sequence. chemistrysteps.comlibretexts.org In the second stage of this sequence, after the formation of a trialkylborane, a hydroperoxide anion (a strong nucleophile) attacks the boron atom. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.com This is a critical step that initiates a 1,2-alkyl shift, ultimately leading to the oxidation of the alkyl group to an alcohol. chemistrysteps.com

The general mechanism can be summarized as:

A nucleophile (Nu⁻) donates an electron pair to the vacant p-orbital of the boron atom.

The hybridization of the boron changes from sp² to sp³.

A tetrahedral intermediate is formed, which may then proceed to further reactions.

Electrophilic Reactions and Substitution Patterns

While the compound as a whole is not typically considered an electrophile in the way an alkyl halide is, its boron center is distinctly electrophilic. libretexts.org Reactions are thus characterized by the attack of nucleophiles on the boron, rather than the dioxaborinane ring acting as a nucleophile to attack an external electrophile. The "electrophilic reactions" of this compound are, therefore, reactions where it acts as an electrophile (a Lewis acid).

Substitution reactions at the boron center are common. The methyl group or the alkoxy groups of the ring can be displaced by other nucleophilic groups, although cleavage of the B-C bond typically requires more stringent conditions than the disruption of the B-O bonds.

Oxidation and Reduction Reactions

This compound is a key participant in oxidation-reduction sequences, most notably as an intermediate in the hydroboration-oxidation of alkenes. libretexts.orgmasterorganicchemistry.com In this process, the dioxaborinane itself is not directly oxidized or reduced, but the trialkylborane intermediate formed from it is.

The oxidation step involves the reaction of the trialkylborane with an oxidizing agent, commonly hydrogen peroxide in a basic solution. chemistrysteps.commasterorganicchemistry.com The boron atom is attacked by the hydroperoxide ion, and the subsequent rearrangement and hydrolysis result in the formation of an alcohol and a borate (B1201080) salt. chemistrysteps.com This process effectively achieves the oxidation of an alkene in an anti-Markovnikov fashion. libretexts.org

Reduction reactions involving this compound typically refer to its use as a borane (B79455) carrier to reduce other functional groups. For instance, dialkoxyboranes can be used for the asymmetric reduction of ketones. umich.edu The boron-hydride bond (if present in a related derivative) or the boron-alkyl bond can act as a source of hydride or an alkyl anion, respectively, to reduce carbonyls and other unsaturated functionalities.

Coordination Chemistry and Complex Formation

The Lewis acidic nature of the boron atom in this compound strongly predisposes it to coordinate with Lewis bases, forming stable complexes.

Interaction with Lewis Bases (e.g., water, dimethyl ether, methylamine, aldehydes, acetone)

This compound readily interacts with molecules containing lone pairs of electrons, such as water, ethers, amines, and carbonyl compounds, to form coordination complexes. osi.lvresearchgate.net These interactions are a form of Lewis acid-base chemistry, where the boron atom acts as the electron pair acceptor (Lewis acid) and the heteroatom (O or N) of the Lewis base acts as the electron pair donor.

With Aldehydes and Acetone : Studies have shown that this compound forms complexes with aldehydes and acetone. researchgate.net These associations are exothermic, though the enthalpy of formation is relatively low, not exceeding 3.9 kcal/mol. researchgate.net The interaction is thought to be an initial step in reactions between cyclic boron esters and carbonyl compounds. researchgate.net Interestingly, computational studies suggest that the primary interaction is not a direct donor-acceptor bond between the carbonyl oxygen and the boron atom, but rather an interaction between an n(p)-orbital of one of the ring's oxygen atoms and the carbonyl group. researchgate.net

With Alcohols (e.g., Methanol) : Quantum-chemical modeling has been used to study the formation of 1:1 molecular complexes between this compound and methanol (B129727). osi.lv These studies indicate that complexes can form through two different interactions: an O→B donor-acceptor bond or an OH···O intermolecular hydrogen bond. osi.lv The relative stability of these complexes depends on the specific orientation of the molecules. osi.lv

The general principle of these interactions applies to other Lewis bases like water, dimethyl ether, and methylamine, which possess oxygen or nitrogen atoms with available lone pairs to coordinate with the boron center.

Formation of Donor-Acceptor Complexes

The interaction between this compound and a Lewis base results in the formation of a donor-acceptor complex, also known as a Lewis acid-base adduct. osi.lv In these complexes, the Lewis base donates a pair of electrons to the vacant p-orbital of the boron atom, forming a coordinate covalent bond (O→B or N→B). osi.lv

This complex formation alters the geometry around the boron atom from trigonal planar to tetrahedral. The formation of these donor-acceptor complexes is a fundamental aspect of the reactivity of this compound and is often the initial, reversible step in many of its chemical transformations.

The table below summarizes the nature of the interaction between this compound and various Lewis bases.

| Lewis Base | Donor Atom | Type of Interaction | Enthalpy of Formation (ΔH) |

| Aldehydes | Oxygen | Complex Formation | < 3.9 kcal/mol researchgate.net |

| Acetone | Oxygen | Complex Formation | < 3.9 kcal/mol researchgate.net |

| Methanol | Oxygen | Donor-Acceptor (O→B) or Hydrogen Bond (OH···O) osi.lv | Varies with orientation osi.lv |

| Water | Oxygen | Donor-Acceptor (O→B) or Hydrogen Bond | Data not specified |

| Dimethyl Ether | Oxygen | Donor-Acceptor (O→B) | Data not specified |

| Methylamine | Nitrogen | Donor-Acceptor (N→B) | Data not specified |

Hydrogen Bonding Interactions

This compound can participate in hydrogen bonding, a crucial intermolecular force that influences its physical and chemical properties. Quantum-chemical modeling has been employed to investigate the interactions between this compound and methanol. These studies reveal the formation of 1:1 molecular complexes involving both O→B donor-acceptor bonds and OH···O intermolecular hydrogen bonds. osi.lv The relative stability and conformational behavior of these complexes are dependent on the orientation of the molecules within the complex and the computational methods used for the study. osi.lv

Mechanistic Investigations of Key Transformations

This compound and its derivatives are valuable reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. clockss.orgworktribe.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. ubc.canih.gov The boronate esters derived from this compound serve as the organoboron component in these reactions.

The general catalytic cycle of a Suzuki-Miyaura reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of using boronate esters derived from this compound, the transmetalation step is of particular interest. During transmetalation, the organic group from the boron atom is transferred to the palladium center, forming a diorganopalladium(II) complex. nih.gov The nature of the dioxaborinane ring can influence the rate and efficiency of this transfer.

Arylboronates, key intermediates for Suzuki-Miyaura coupling, can be synthesized through the palladium-catalyzed borylation of aryl halides with dialkoxyboranes like this compound. organic-chemistry.orgacsgcipr.org A proposed mechanism for this transformation involves the oxidative addition of the aryl halide to a palladium(0) complex to form an arylpalladium(II) species. organic-chemistry.orgresearchgate.net Subsequently, a transmetalation step occurs where the boryl group from the dialkoxyborane is transferred to the palladium center. researchgate.net One mechanistic proposal suggests the involvement of a σ-bond metathesis between the dialkoxyborane and a cationic arylpalladium(II) species. researchgate.net This is in contrast to an earlier proposed mechanism involving an ammonium (B1175870) boride ion pair. researchgate.net The use of a tertiary amine as a base is often crucial for the selective formation of the carbon-boron bond. organic-chemistry.org The reaction tolerates a variety of functional groups, making it a versatile method for the synthesis of functionalized arylboronates. organic-chemistry.org

Table 1: Effect of Reaction Parameters on Palladium-Catalyzed Borylation

| Catalyst | Base | Solvent | Yield (%) |

| PdCl₂(dppf) | Et₃N | Dioxane | High |

| Other Pd catalysts | Other bases | Other solvents | Variable |

This table provides a generalized summary based on findings that specific combinations of catalyst, base, and solvent are optimal for the reaction. organic-chemistry.org

Nickel-catalyzed borylation of aryl halides offers a more cost-effective alternative to palladium-based systems. clockss.orgnih.govsemanticscholar.org The mechanism of nickel-catalyzed borylation of aryl iodides and bromides with a related compound, 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849), has been investigated using Density Functional Theory (DFT). clockss.orgresearchgate.net The study suggests that the carbon-boron bond formation occurs via a σ-bond metathesis between the dialkoxyborane and an arylnickel(II) halide intermediate. clockss.org

The catalytic cycle is proposed to involve the oxidative addition of the aryl halide to a Ni(0) species, forming an arylnickel(II) halide. This intermediate then reacts with the dioxaborinane in the σ-bond metathesis step to produce the arylboronate and a nickel(II) hydride species. clockss.org Subsequent deprotonation of the nickel hydride by a base regenerates the active Ni(0) catalyst. clockss.org

The choice of ligands is critical in both palladium- and nickel-catalyzed borylation reactions as they influence the stability and reactivity of the metal center throughout the catalytic cycle. acsgcipr.org In palladium-catalyzed systems, phosphine (B1218219) ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective. organic-chemistry.org The ligand influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic intermediates.

In nickel-catalyzed borylations, mixed-ligand systems, such as the combination of NiCl₂(dppp) and dppf, have been found to be effective for the borylation of challenging substrates like aryl chlorides and sulfonates. semanticscholar.org The ligand can affect the electron density at the nickel center, thereby modulating its reactivity in the key steps of the catalytic cycle. The catalytic cycle involves the interplay of oxidative addition, σ-bond metathesis, and reductive elimination, all of which are influenced by the coordinating ligands. clockss.org

Hydroboration is a chemical reaction in which a borane adds across a carbon-carbon double or triple bond. masterorganicchemistry.comwikipedia.org While simple boranes like BH₃ are commonly used, substituted boranes can also be employed. This compound is a cyclic boronic ester and does not typically act as the primary hydroborating agent itself in the same way as borane (BH₃) or its complexes. However, organoboranes, which are the products of hydroboration, can exist as cyclic esters, including dioxaborinane structures.

The mechanism of hydroboration-oxidation involves the concerted, syn-addition of the H–B bond across the alkene. masterorganicchemistry.comkhanacademy.org This step is regioselective, with the boron atom adding to the less sterically hindered carbon atom of the double bond, leading to an anti-Markovnikov product upon subsequent oxidation. masterorganicchemistry.comwikipedia.orgchemistrytalk.org The initial organoborane formed can then be oxidized, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This oxidation step proceeds with retention of stereochemistry. masterorganicchemistry.com

Rearrangement Reactions

Rearrangement reactions in organic chemistry involve the reorganization of a molecule's carbon skeleton or the migration of a group from one atom to another within the same molecule. These reactions can be catalyzed by acids or bases and often proceed through carbocation or other reactive intermediates. Common examples of rearrangement reactions include the Pinacol (B44631) rearrangement, Baeyer-Villiger oxidation, and various hydride or alkyl shifts. d-nb.inforesearchgate.netwiley-vch.de The driving force for these reactions is typically the formation of a more stable intermediate or final product. researchgate.net

A critical aspect of many rearrangement reactions is the formation of an electron-deficient center, which initiates the migration of a neighboring group. msu.edu For instance, in carbocation rearrangements, a less stable carbocation will rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift. libretexts.orglibretexts.org The migratory aptitude of different groups often plays a significant role in determining the reaction's outcome. wiley-vch.de

Despite the prevalence of rearrangement reactions in organic synthesis, specific studies detailing the participation of this compound in such transformations are not extensively documented in the reviewed scientific literature. The reactivity of the boronate ester group in this compound might influence its stability and potential to undergo skeletal reorganization under typical rearrangement conditions. Theoretical studies or further experimental investigations would be necessary to elucidate the specific pathways, if any, for rearrangement reactions involving this compound.

To illustrate the general principles of rearrangement reactions, the following table provides examples of common types of these transformations.

| Rearrangement Type | General Reactant | General Product | Typical Conditions |

| Pinacol Rearrangement | 1,2-Diol | Ketone or Aldehyde | Acidic |

| Baeyer-Villiger Oxidation | Ketone | Ester | Peroxy acid |

| Hydride Shift | Secondary Carbocation | Tertiary Carbocation | Acidic |

| Alkyl Shift | Secondary Carbocation | Tertiary Carbocation | Acidic |

This table presents generalized examples of rearrangement reactions and is for illustrative purposes only. It does not represent specific reactions of this compound.

Radical Reactions

Radical reactions involve chemical species with unpaired electrons, known as free radicals. lumenlearning.com These reactions typically proceed through a chain mechanism consisting of three main stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orgopenstax.org Initiation involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or light. lumenlearning.com In the propagation phase, a radical reacts with a non-radical species to form a new bond and another radical, which continues the chain. openstax.orgkhanacademy.org Termination occurs when two radicals combine to form a non-radical species. libretexts.org

The stability of the radical intermediate is a key factor in determining the course of the reaction. guidechem.com More substituted radicals are generally more stable. guidechem.com Radical reactions are versatile and are utilized in a variety of transformations, including halogenations, additions to double bonds, and reductions. openstax.orglibretexts.org

There is a lack of specific research in the surveyed literature that details the involvement of this compound in radical reactions. The B-C and B-O bonds within the molecule would be potential sites for radical attack, but the specific conditions and outcomes for such reactions have not been thoroughly investigated. The presence of the boronate ester functionality could potentially influence the stability of adjacent radicals or direct the regioselectivity of radical additions. Further research is required to understand the behavior of this compound under radical conditions.

The following table provides a general overview of the stages of a radical chain reaction.

| Stage | Description | General Example |

| Initiation | Formation of radical species from a non-radical precursor. | Cl₂ → 2 Cl• (with UV light) |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical. | Cl• + CH₄ → HCl + •CH₃ |

| Termination | Two radicals combine to form a stable, non-radical product. | •CH₃ + •CH₃ → C₂H₆ |

This table illustrates the general stages of a radical chain reaction and does not depict specific reactions involving this compound.

Water-Assisted Diboron (B99234) Activation Mechanisms

The activation of the B-B bond in diboron compounds is a crucial step in many borylation reactions, which are important for the synthesis of organoboron compounds. acs.org While transition metals are often used to catalyze this activation, metal-free methods have been gaining attention. researchgate.net One such approach involves the use of Lewis bases to facilitate the cleavage of the B-B bond. nih.gov

Recent studies have explored the role of water in assisting the activation of diboron reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org Mechanistic investigations suggest that water can facilitate the formation of active boron species, such as tetrahydroxydiboron (B82485), which can then participate in subsequent reactions like the diboration of alkenes and alkynes. rsc.orgresearchgate.net This water-assisted activation can offer a more environmentally friendly and operationally simple alternative to traditional methods that require stoichiometric amounts of base. rsc.org

The table below outlines a proposed general mechanism for water-assisted diboron activation based on studies with other diboron compounds.

| Step | Description | Reactants | Products |

| 1 | Hydrolysis of Diboron Reagent | Diboron Compound + Water | Hydroxylated Boron Species |

| 2 | Formation of Active Boron Reagent | Hydroxylated Boron Species | Active Diboron Species |

| 3 | Reaction with Substrate | Active Diboron Species + Alkene/Alkyne | Diborylated Product |

This table provides a generalized mechanism for water-assisted diboron activation and is not based on specific studies of this compound.

Conformational Analysis and Stereochemistry

Ring Conformations of the 1,3,2-Dioxaborinane System

The 1,3,2-dioxaborinane ring, a six-membered heterocycle containing two oxygen atoms and one boron atom, can adopt several non-planar conformations to relieve ring strain. These conformations are analogous to those of cyclohexane (B81311) but are influenced by the unique geometric and electronic properties of the B-O bonds.

The chair conformation is a low-energy conformation for many six-membered rings, including substituted 1,3,2-dioxaborinanes. In this conformation, the ring adopts a puckered shape that minimizes both angle and torsional strain, with substituents occupying either axial or equatorial positions. For some substituted 1,3,2-dioxaborinane systems, X-ray diffraction analysis has confirmed the presence of a chair conformation in the solid state.

However, a distinctive feature of the 1,3,2-dioxaborinane ring is the preference for a sofa conformation in many of its derivatives. The sofa conformation is characterized by five atoms of the ring being coplanar, with the sixth atom puckered out of this plane. This preference is partly attributed to the partial double-bond character of the B-O bonds, resulting from p–π conjugation between the lone pairs of the oxygen atoms and the vacant p-orbital of the boron atom. This conjugation favors planarity in the O-B-O fragment of the ring, making the sofa conformation energetically favorable. For instance, single crystal X-ray diffraction studies of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane have revealed a sofa conformation in the solid state.

In addition to chair and sofa forms, twist conformations (also referred to as skew-boat) are important intermediates in the interconversion between other ring forms. The twist form is a non-planar, flexible conformation that is typically higher in energy than the chair or sofa forms but represents an energy minimum along the pathway of conformational change. For example, in the interconversion between two enantiomeric twist forms of a related six-membered ring system, a boat conformation can act as the transition state.

The interconversion between these conformations is a dynamic process. For instance, the transition between a chair and a twist conformer proceeds through a high-energy transition state. The energy barriers for these transitions are relatively low, allowing for rapid interconversion at room temperature. In the case of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, computational studies have identified a transition state with a 2,5-twist form conformation connecting different sofa conformers.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the 1,3,2-dioxaborinane ring is significantly influenced by the nature and position of substituents on the ring. These effects can be broadly categorized as steric and electronic.

Steric effects arise from the spatial interactions between substituents. Bulky substituents generally prefer to occupy positions that minimize steric hindrance. In a chair conformation, this typically means an equatorial position to avoid 1,3-diaxial interactions. In a sofa conformation, the steric environment of the out-of-plane atom and the planar portion of the ring will dictate the preferred substituent orientation.

Electronic effects , such as hyperconjugation and electrostatic interactions, also play a crucial role in determining conformational preferences. For example, the anomeric effect, a type of stereoelectronic effect, can stabilize conformations where an electronegative substituent at an anomeric carbon is in an axial position. In the 1,3,2-dioxaborinane system, the electronic interactions between substituents and the heteroatoms of the ring can influence the puckering of the ring and the relative energies of different conformers. The interplay between steric repulsion and stabilizing electronic interactions ultimately determines the dominant conformation.

The conformational preferences of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane have been investigated through single crystal X-ray diffraction and NMR spectroscopy, complemented by computational studies. These studies revealed that this compound adopts a sofa conformation in the solid state.

Computational analysis using Density Functional Theory (DFT) has provided further insight into the conformational landscape of this molecule. The calculations identified several stable conformers, including different sofa and twist forms. The relative energies of these conformers are presented in the table below.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Sofa (axial NO₂) | 0.00 |

| Sofa (equatorial NO₂) | 1.4 |

| 2,5-Twist | >1.4 |

The calculations indicate that the sofa conformation with an axially oriented nitro group is the most stable. The energy difference to the conformer with an equatorial nitro group is 1.4 kcal/mol. This preference for an axial orientation of the nitro group is likely due to a combination of steric and electronic factors, including potential anomeric effects.

Computational Chemistry in Conformational Studies

Computational chemistry has become an indispensable tool for studying the conformational preferences of molecules like 2-methyl-1,3,2-dioxaborinane and its derivatives. Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of molecular geometries, relative energies of different conformers, and the energy barriers for their interconversion.

These computational approaches complement experimental techniques like X-ray crystallography and NMR spectroscopy. While X-ray crystallography provides a static picture of the molecule in the solid state, and NMR spectroscopy gives information about the average conformation in solution, computational methods can map out the entire potential energy surface. This allows for the identification of all stable conformers and the transition states that connect them.

For instance, DFT calculations have been used to confirm the preference for the sofa conformation in 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and to quantify the energy differences between various conformers. These studies provide a deeper understanding of the subtle balance of forces that govern the three-dimensional structure of the 1,3,2-dioxaborinane ring system.

Quantum-Chemical Approximations (e.g., RHF, DFT)

Quantum-chemical calculations are pivotal in understanding the conformational landscape of cyclic molecules like this compound. These computational methods provide insights into molecular geometry, stability, and electronic structure that can be difficult to obtain experimentally.

Restricted Hartree-Fock (RHF) Method: Nonempirical quantum-chemical studies have been conducted on this compound, particularly in the context of its molecular complexes. One such study employed the Restricted Hartree-Fock (RHF) method with various basis sets, including STO-3G, 3-21G, and 6-31G(d), to investigate the properties and conformational behavior of 1:1 molecular complexes with methanol (B129727). osi.lv These ab initio calculations demonstrated that the relative stability and conformation of the complexes are highly dependent on the orientation of the interacting molecules and the level of theory used. osi.lv Such studies confirm that the inherent conformational preferences of the dioxaborinane ring are a key factor in its intermolecular interactions.

Density Functional Theory (DFT): Density Functional Theory (DFT) is a powerful tool for studying molecular structures and energies. For heterocyclic systems, DFT calculations, often using functionals like B3LYP, can accurately predict geometries, vibrational frequencies, and relative energies of different conformers. nih.gov In the case of this compound, DFT would be used to optimize the geometry of various possible conformations (chair, boat, twist-boat) and calculate their corresponding energies to determine the most stable forms and the energy barriers between them. nih.govresearchgate.net For instance, DFT studies on related molecules have successfully elucidated the electronic effects of substituents and predicted the most reactive sites for nucleophilic and electrophilic attack.

The table below summarizes the quantum-chemical methods applied to study this compound and its complexes.

| Method | Basis Set(s) | Application | Reference |

|---|

Theoretical Calculations of Energy Barriers and Relative Stabilities

Theoretical calculations are essential for quantifying the energetic differences between the various conformations of this compound. The six-membered ring is analogous to cyclohexane, which exists predominantly in a chair conformation that is significantly more stable than the boat or twist-boat forms. fiveable.mewikipedia.org

Relative Stabilities: The chair conformation of the 1,3,2-dioxaborinane ring is considered the global energy minimum. This stability arises from the staggering of all adjacent bonds, which minimizes torsional strain, and bond angles that are close to the ideal tetrahedral 109.5°, minimizing angle strain. fiveable.me The boat conformation is destabilized by two primary factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain between the "flagpole" hydrogens, which point towards each other across the ring. libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms, as it alleviates some of the flagpole interactions and eclipsing strain found in the pure boat form. libretexts.org For cyclohexane, the chair form is more stable than the twist-boat by approximately 23 kJ/mol, and the boat form is even less stable. fiveable.melibretexts.org Similar energy differences are expected for the this compound ring.

Energy Barriers: The conversion of one chair conformation to another (ring inversion) must proceed through higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. The highest energy point on this pathway is the half-chair transition state. wikipedia.org Calculating the energy barriers for these conformational interchanges provides crucial information about the molecule's flexibility at different temperatures. While specific values for this compound are not readily available in the cited literature, DFT and ab initio methods are the standard tools for computing these potential energy surfaces and identifying the transition states and their associated activation energies. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics that complement static quantum-chemical calculations. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational transitions and the exploration of the potential energy surface. mdpi.com

While specific MD simulation studies focused solely on this compound were not identified in the searched literature, the methodology is widely applied to understand the dynamics of similar heterocyclic molecules. researchgate.netnih.gov For this compound, an MD simulation could:

Model the ring inversion process and determine the rate of interconversion between chair conformations at various temperatures.

Simulate the conformational equilibrium and calculate the population of different conformers (chair, boat, twist-boat) over time.

Investigate the influence of solvent on conformational preferences.

Such simulations would provide a dynamic picture of the molecule's behavior, bridging the gap between the static energy minima calculated by quantum chemistry and the averaged structures observed in many experimental techniques.

Experimental Techniques for Conformational Elucidation

Experimental methods are crucial for validating the theoretical models of the conformation of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying conformational equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR)

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.

Studies on closely related 2-substituted-1,3,2-dioxaborinanes have firmly established that the six-membered ring predominantly adopts a rapidly inverting chair-type conformation in solution. scispace.com

¹H NMR: Proton NMR provides data on the chemical environment and spatial orientation of hydrogen atoms. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial position within the chair conformation.

¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Like ¹H NMR, the chemical shifts of the ring carbons are dependent on the ring's conformation. scispace.com

¹¹B NMR: Boron-11 NMR is particularly useful for organoboron compounds. The chemical shift of the ¹¹B nucleus provides direct information about the coordination number and hybridization of the boron atom. For this compound, the boron is tricoordinate (sp² hybridized), which results in a characteristic chemical shift in the downfield region (typically +20 to +35 ppm). sdsu.eduresearchgate.netblogspot.com This distinguishes it from tetracoordinate (sp³ hybridized) boron species, which appear at much higher fields. nih.gov

Chemical Shift Analysis and Coupling Constants

Chemical Shift Analysis: The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. In a chair conformation, protons and carbons exist in two distinct environments: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator).

¹H Chemical Shifts: Generally, axial protons in six-membered rings resonate at a higher field (lower ppm) than their equatorial counterparts. The protons on C4 and C6 (adjacent to the oxygen atoms) would appear downfield due to the deshielding effect of the electronegative oxygen. The protons on C5 would be expected at a higher field. The B-CH₃ protons would appear as a singlet at a characteristic upfield position.

¹³C Chemical Shifts: The chemical shifts of the ring carbons (C4, C5, C6) are also indicative of the conformation. The carbons bonded to oxygen (C4, C6) are shifted significantly downfield compared to the C5 carbon. scispace.com Substituent effects on the ring can be systematically analyzed to confirm conformational assignments. scispace.com

Coupling Constants: The spin-spin coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent C-H bonds. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is described by the Karplus relationship, which is a cornerstone of conformational analysis. scispace.com

A large ³JHH value (typically 8-13 Hz) is observed for protons with a dihedral angle of approximately 180°, which corresponds to a trans-diaxial relationship in a chair conformation.

Smaller ³JHH values (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.

By measuring the coupling constants between the protons on C4, C5, and C6, the dominant chair conformation and the orientation of any substituents can be determined.

The following table presents representative NMR data for a related compound, 2-hydroxy-1,3,2-dioxaborinane, which illustrates the typical chemical shifts observed for the ring carbons.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C4, C6 | 61.78 |

| C5 | 27.24 |

| Data for 2-hydroxy-1,3,2-dioxaborinane in CDCl₃. scispace.com |

Correlation of NMR Data with Conformational Equilibria

For flexible molecules like this compound, the NMR spectrum observed at room temperature is typically a time-average of the rapidly interconverting conformers (e.g., two chair forms). The observed chemical shifts and coupling constants are weighted averages of the values for each individual conformer, proportional to their populations.

Studies on substituted 2-hydroxy-1,3,2-dioxaborinanes have successfully used ¹H and ¹³C NMR data to confirm the populations of these interconverting chair forms. scispace.com By analyzing the substituent-induced chemical shifts and the observed coupling constants, it is possible to determine the position of the conformational equilibrium. For example, if a bulky substituent is introduced, the equilibrium will shift to favor the chair conformation where that substituent occupies the sterically less hindered equatorial position. This shift is directly reflected in the averaged NMR parameters. Low-temperature NMR experiments can sometimes "freeze out" the conformational interconversion, allowing the individual conformers to be observed and their properties measured directly.

X-ray Diffraction Analysis

Computational studies, often employing Density Functional Theory (DFT) or ab initio methods like Restricted Hartree-Fock (RHF), are used to predict the molecule's three-dimensional structure, including key bond lengths and angles. These calculations are fundamental for further analysis, such as investigating conformational preferences and interactions with other molecules. For the 1,3,2-dioxaborinane ring system, these studies typically show a favored conformation, such as a "sofa" or "chair" form, depending on the substituents.

The optimized geometric parameters calculated for this compound provide the foundational data for understanding its stereochemistry. The key structural details derived from such computational models are presented below.

Table 1: Calculated Geometric Parameters for this compound

Selected bond lengths and angles from computational modeling.

| Bond | Typical Calculated Length (Å) |

|---|---|

| B-O | 1.37 - 1.39 |

| B-C(methyl) | 1.55 - 1.57 |

| C-O | 1.42 - 1.44 |

| C-C | 1.52 - 1.54 |

| Angle | Typical Calculated Value (°) |

|---|---|

| O-B-O | 118 - 121 |

| B-O-C | 119 - 122 |

| O-C-C | 110 - 113 |

| C-C-C | 111 - 114 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding of this compound. As with structural data, detailed experimental spectra with complete assignments for this specific compound are not widely published. Therefore, analysis often relies on computational methods, such as DFT (e.g., using the B3LYP functional), to predict the vibrational frequencies and the nature of the normal modes. biointerfaceresearch.comcardiff.ac.uknih.gov

These theoretical calculations yield a set of vibrational frequencies, which can be correlated with specific motions of the atoms, such as stretching, bending, rocking, and torsional modes. The calculated spectra for this compound reveal characteristic peaks for the functional groups present.

Key vibrational modes predicted for this compound include:

C-H Stretching: Vibrations associated with the methyl and methylene (B1212753) groups, typically appearing in the 2850-3000 cm⁻¹ region.

B-O Stretching: Asymmetric and symmetric stretching of the boron-oxygen bonds within the ring are prominent features, generally found in the 1300-1450 cm⁻¹ range.

B-C Stretching: The vibration of the boron-carbon bond connected to the methyl group, usually located in the lower frequency region.

C-O Stretching: These modes, associated with the carbon-oxygen bonds of the dioxaborinane ring, are typically observed between 1000-1250 cm⁻¹.

Ring Vibrations: Complex vibrations involving the deformation and breathing of the entire six-membered ring occur at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound

A summary of characteristic vibrational modes and their typical calculated frequency ranges from DFT studies.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| C-H Stretching (Methyl & Methylene) | 2850 - 3050 | IR & Raman |

| CH₂/CH₃ Bending/Scissoring | 1400 - 1480 | IR & Raman |

| B-O Asymmetric Stretching | 1350 - 1450 | IR (Strong) |

| B-O Symmetric Stretching | 1300 - 1380 | Raman (Strong) |

| C-O Stretching | 1000 - 1250 | IR |

| B-C Stretching | 850 - 950 | Raman |

| Ring Deformation/Breathing | 500 - 800 | IR & Raman |

Solvent Effects on Conformational Behavior

The conformational landscape of this compound is significantly influenced by its interaction with solvent molecules. The polarity and specific binding capabilities of the solvent can alter the relative energies of different conformers, thereby shifting the conformational equilibrium. These effects are often studied using quantum chemical modeling. osi.lv

Cluster Models for Solvent-Solute Interactions

To understand the specific interactions between a solute and solvent, computational "cluster models" are frequently employed. In these models, the solute molecule is surrounded by a small, explicit number of solvent molecules, and the geometry and energy of the entire cluster are calculated.

A nonempirical quantum-chemical study investigated the properties of 1:1 molecular complexes between this compound and methanol. osi.lv This modeling revealed two primary modes of interaction:

O→B Donor-Acceptor Bond: The methanol molecule acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to the vacant p-orbital of the boron atom (a Lewis acid). This forms a direct coordination bond.

OH···O Intermolecular Hydrogen Bond: The methanol's hydroxyl group acts as a hydrogen bond donor to one of the oxygen atoms within the dioxaborinane ring.

The calculations showed that the relative stability of these different complexes, and thus their influence on the conformation of the dioxaborinane ring, is dependent on the specific orientation of the molecules and the level of theory used in the calculation. osi.lv Such specific interactions can stabilize or destabilize certain ring conformations (e.g., sofa vs. twist-boat) compared to the isolated molecule in the gas phase.

"Magic" Solvent Molecule Effects

In computational studies of solvation, a "magic" solvent molecule effect refers to a phenomenon where the addition of a specific, or "magic," number of solvent molecules to a cluster model leads to a disproportionately large change in the stability or conformational preference of the solute. This suggests the completion of a particularly stable solvation shell.